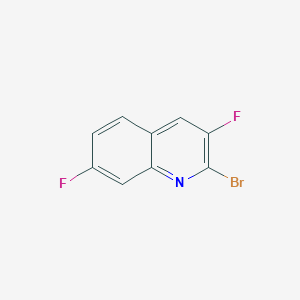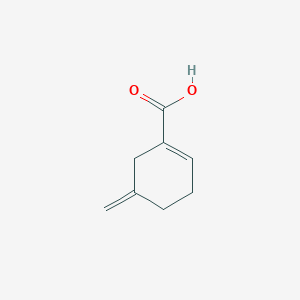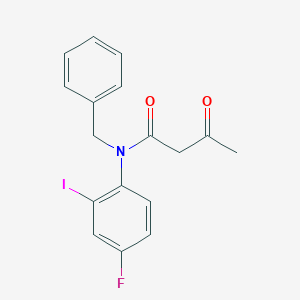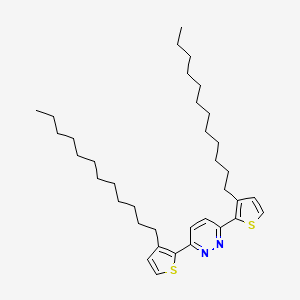![molecular formula C15H12BrNO4S B14193570 (9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate CAS No. 919291-40-0](/img/structure/B14193570.png)
(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate: is a complex organic compound that features a bromine atom, a methanesulfonate group, and a benzo[h]isoquinolinone core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate typically involves multiple steps. One common route starts with the bromination of 1-oxo-1,2-dihydrobenzo[h]isoquinoline to introduce the bromine atom at the 9-position. This is followed by the introduction of the methanesulfonate group through a reaction with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in (9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the isoquinolinone core.
Addition Reactions: The methanesulfonate group can act as a leaving group in various addition reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Potassium permanganate and chromium trioxide are examples of oxidizing agents that can be used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly employed reducing agents.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include amines, thioethers, and ethers.
Oxidation Products: Oxidation can lead to the formation of quinones and other oxidized derivatives.
Reduction Products: Reduction typically yields alcohols or amines, depending on the specific reaction conditions.
科学的研究の応用
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of various transformations.
Biology:
Biochemical Probes: The compound can be used to study enzyme mechanisms and protein interactions.
Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals.
Medicine:
Anticancer Research: Preliminary studies suggest potential anticancer activity, making it a subject of interest in medicinal chemistry.
Antimicrobial Agents: The compound is being investigated for its potential use as an antimicrobial agent.
Industry:
Materials Science: It can be used in the development of new materials with unique properties.
Polymer Chemistry: The compound can be incorporated into polymers to modify their characteristics.
作用機序
The mechanism of action of (9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate involves its interaction with specific molecular targets. The bromine atom and methanesulfonate group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research and drug development.
類似化合物との比較
- (9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate
- (9-Iodo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate
- (9-Fluoro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate
Comparison:
- Reactivity: The bromine atom in (9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate provides a balance between reactivity and stability, making it more versatile compared to its chloro and iodo counterparts.
- Applications: While all these compounds can be used in similar applications, the bromine derivative is often preferred due to its optimal reactivity and ease of handling.
- Unique Features: The presence of the bromine atom allows for specific interactions and reactions that are not as easily achievable with other halogen derivatives.
特性
CAS番号 |
919291-40-0 |
|---|---|
分子式 |
C15H12BrNO4S |
分子量 |
382.2 g/mol |
IUPAC名 |
(9-bromo-1-oxo-2H-benzo[h]isoquinolin-6-yl)methyl methanesulfonate |
InChI |
InChI=1S/C15H12BrNO4S/c1-22(19,20)21-8-10-6-9-4-5-17-15(18)14(9)13-7-11(16)2-3-12(10)13/h2-7H,8H2,1H3,(H,17,18) |
InChIキー |
OPYJQNPNVGJDER-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OCC1=C2C=CC(=CC2=C3C(=C1)C=CNC3=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]-](/img/structure/B14193511.png)

![Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B14193526.png)
![1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B14193537.png)

![(2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14193544.png)
![3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione](/img/structure/B14193550.png)




